7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
Description
Properties
IUPAC Name |
7,8-dimethoxy-1-oxoisothiochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c1-16-7-4-3-6-5-8(11(13)14)18-12(15)9(6)10(7)17-2/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOICEKOYMNEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid typically involves the following steps:
Formation of the isothiochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Carboxylation: The carboxylic acid group at position 3 can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Compounds with additional oxo or hydroxyl groups.
Reduction products: Compounds with hydroxyl groups replacing the oxo group.
Substitution products: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
Organic Synthesis
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
Anticancer Properties
Research has highlighted the potential anticancer activity of this compound. A study demonstrated that derivatives of isothiocoumarin-3-carboxylic acids, including this compound, exhibited significant antimitotic activity against lung cancer cell lines (GI50 = 1.28 μM) . This suggests its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the thioether group can enhance antimicrobial potency .
Drug Development
Given its promising biological activities, this compound is being investigated for its therapeutic potential in drug development. Its mechanisms of action may involve enzyme inhibition and receptor modulation, which are critical pathways in pharmacology .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies assessed the anticancer effects of various derivatives of isothiocoumarin compounds on the MCF-7 breast cancer cell line using the MTT assay. Compounds derived from this compound demonstrated significant cytotoxicity compared to standard treatments .
Case Study: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of compounds similar to this compound. The findings indicated that structural modifications could significantly enhance activity against gram-positive bacteria .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid are best understood in the context of its structural analogs. Below is a detailed comparison:
Core Heterocycle Modifications
- 1-Oxo-1H-isothiochromene-3-carboxylic Acid Derivatives Example: 1-Oxo-1H-isothiochromene-3-carboxylic acid naphthalen-1-ylamide Key Differences: Lacks methoxy substituents at positions 7 and 6. Activity: Exhibits antitrypanosomal activity against T. brucei but lower antimitotic potency compared to the 7,8-dimethoxy analog . Molecular Weight: 293.32 g/mol (vs. 266.27 g/mol for the parent compound).
- 1-Oxo-1H-isochromene-3-carboxylic Acid (CAS: 2289-03-4) Key Differences: Replaces sulfur in the heterocycle with oxygen (isochromene vs. isothiochromene). Activity: Limited biological data available, but structural differences suggest reduced lipophilicity (logP ~1.2 vs. Molecular Weight: 190.16 g/mol, significantly lower due to the absence of methoxy groups and sulfur .
Substituent Variations
- This compound (4-Sulfamoyl-phenyl)-amide Key Feature: Incorporates a sulfamoylphenyl amide group at position 3. Activity: Demonstrates potent antitrypanosomal activity (IC₅₀ < 10 µM), surpassing the parent carboxylic acid in efficacy .
- This compound (4-Phenylthiazol-2-yl)-amide Key Feature: Thiazole ring in the amide side chain. Activity: Highest antimitotic activity in the series (GI₅₀ = 1.28 µM), attributed to enhanced π-π stacking interactions with cellular targets . Toxicity: Nontoxic up to 100 µM in murine models, a critical advantage over other cytotoxic agents .
Precursor and Derivative Comparisons
- 7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carbonyl Chloride
Critical Insights from Structural and Functional Comparisons
Methoxy Groups Enhance Bioactivity: The 7,8-dimethoxy substitution is critical for antitrypanosomal and anticancer activity, likely due to improved target binding and metabolic stability .
Amide Side Chains Dictate Specificity : While the carboxylic acid form shows moderate activity, amide derivatives (e.g., sulfamoylphenyl or thiazolyl) exhibit enhanced potency, emphasizing the role of side-chain interactions .
Sulfur vs.
Toxicity Profile: Despite high activity, the 7,8-dimethoxy derivatives remain nontoxic, a rare advantage in antitrypanosomal and anticancer drug development .
Biological Activity
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (CAS Number: 412336-00-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10O5S
- Molecular Weight : 266.27 g/mol
- Structure : The compound features a isothiochromene core with methoxy and carboxylic acid functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also shown significant antioxidant activity. A comparative study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that it effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects, potentially useful in treating conditions like arthritis.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Scavenging Free Radicals : The presence of methoxy groups enhances its ability to donate electrons, thus neutralizing free radicals.
- Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, which play a crucial role in inflammation and immune responses.
Case Studies
A notable case study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isothiochromene derivatives. The findings indicated that modifications at the 7 and 8 positions significantly enhanced antimicrobial potency while maintaining low cytotoxicity against mammalian cells .
Q & A
Q. What synthetic methodologies are employed to prepare 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid?
The compound is synthesized via heterocyclization of intermediates derived from the hydrolysis of 5-arylidenerhodanines with ortho-substituents. Key steps include:
- Hydrolysis of 5-arylidenerhodanines to generate reactive intermediates.
- Cyclization under controlled conditions to form the isothiochromene core.
- Introduction of methoxy groups at positions 7 and 8 via methoxylation or pre-functionalized precursors .
Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 5-Arylidenerhodanine hydrolysis (NaOH, H₂O/EtOH) | Generate carboxylic acid intermediate |
| 2 | Cyclization (H₂SO₄, reflux) | Form isothiochromene scaffold |
| 3 | Dimethoxy introduction (CH₃I, K₂CO₃) | Install 7,8-dimethoxy groups |
Q. How does structural modification influence the anticancer activity of this compound?
Structure-activity relationship (SAR) studies highlight:
- Methoxy Groups : Essential for activity; removal reduces potency.
- Amide Substituents : 4-Phenylthiazol-2-yl amide derivatives enhance antimitotic activity (e.g., GI₅₀ = 1.28 μM) .
- Carboxylic Acid : Critical for binding; esterification abolishes activity.
SAR Table :
| Derivative | Modification | GI₅₀ (NCI-H322M) |
|---|---|---|
| Parent Compound | None | 1.28 μM |
| 7,8-Demethoxy | Methoxy removal | >10 μM |
| Ethyl Ester | COOH → COOEt | Inactive |
Q. What experimental strategies address contradictions in antitrypanosomal activity data?
Discrepancies arise from:
- Assay Sensitivity : Use standardized protocols (e.g., Alamar Blue assay) to ensure reproducibility.
- Parasite Strain Variability : Test across multiple T. brucei strains.
- Compound Stability : Validate stability in assay media via HPLC .
Recommended Workflow :
- Pre-screen derivatives for solubility (LogP < 5).
- Validate hits in orthogonal assays (e.g., resazurin reduction).
- Confirm cytotoxicity in mammalian cells (e.g., HEK293) to exclude false positives.
Q. What preclinical safety data exist for this compound?
- Toxicity : Well-tolerated in murine models at therapeutic doses (≤50 mg/kg).
- Pharmacokinetics : Moderate bioavailability (F = 35%) due to high polarity; recommend prodrug strategies for optimization .
Methodological Guidance
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
- Library Design : Focus on amide and thiazole derivatives to enhance lipophilicity and target engagement.
- Automated Synthesis : Use parallel synthesis for rapid diversification (e.g., 96-well plate format).
- Multi-Parametric Assays : Combine cytotoxicity (MTT assay), apoptosis (Annexin V), and target inhibition (kinase profiling) .
Q. What analytical techniques validate purity and stability?
- HPLC-PDA : Purity >95% (C18 column, 0.1% TFA in H₂O/MeOH gradient).
- LC-MS : Confirm molecular ion ([M-H]⁻ = 308.03 m/z) and detect degradation products.
- Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor via NMR .
Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
